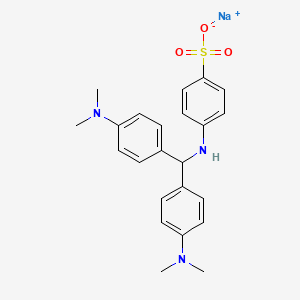

Sodium p-((bis(p-(dimethylamino)phenyl)methyl)amino)benzenesulphonate

Description

Sodium p-((bis(p-(dimethylamino)phenyl)methyl)amino)benzenesulphonate is a sodium salt of a benzenesulphonic acid derivative featuring a para-substituted amino group linked to a bis(p-(dimethylamino)phenyl)methyl moiety. This compound’s structure comprises a sulfonate group for water solubility, a central aromatic ring, and a branched substituent containing two dimethylamino-phenyl groups.

Properties

CAS No. |

35294-72-5 |

|---|---|

Molecular Formula |

C23H26N3NaO3S |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

sodium;4-[bis[4-(dimethylamino)phenyl]methylamino]benzenesulfonate |

InChI |

InChI=1S/C23H27N3O3S.Na/c1-25(2)20-11-5-17(6-12-20)23(18-7-13-21(14-8-18)26(3)4)24-19-9-15-22(16-10-19)30(27,28)29;/h5-16,23-24H,1-4H3,(H,27,28,29);/q;+1/p-1 |

InChI Key |

AOTJCNGOOCDOSL-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

2.1.1. Formation of the Bis(dimethylamino)phenylmethylamine Intermediate

- Starting from 4-(dimethylamino)aniline or related precursors, the bis(dimethylamino)phenylmethylamine moiety is constructed via nucleophilic substitution or reductive amination.

- Typical conditions involve controlled reaction with formaldehyde or paraformaldehyde under acidic or basic catalysis to form the bis-substituted amine.

- Solvents such as ethanol or dimethylformamide (DMF) are commonly used to facilitate solubility and reaction kinetics.

2.1.2. Sulfonation of the Aromatic Ring

- The benzenesulfonic acid group is introduced by sulfonation of the aromatic amine intermediate.

- Sulfonation is typically performed using chlorosulfonic acid or sulfur trioxide complexes under controlled temperature to avoid over-sulfonation or degradation.

- The reaction is quenched with water or aqueous base to yield the sulfonic acid derivative.

2.1.3. Conversion to Sodium Salt

- The free sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

- This step is usually carried out in aqueous solution with careful pH control to ensure complete salt formation without decomposition.

Alternative Synthetic Routes

- Microwave-assisted synthesis has been reported for related sulfonated aromatic amines, enhancing reaction rates and yields by providing rapid and uniform heating.

- Continuous flow reactors may be employed in industrial settings to improve control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and reproducibility.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bis(dimethylamino)phenylmethylamine formation | 4-(dimethylamino)aniline + formaldehyde, acid/base catalyst | Ethanol/DMF | 50-80 °C | 3-6 hours | 70-85 | Controlled pH critical |

| Sulfonation | Chlorosulfonic acid or SO3 complex | None or inert solvent | 0-50 °C | 1-3 hours | 60-75 | Temperature control prevents side reactions |

| Neutralization to sodium salt | NaOH or Na2CO3 aqueous solution | Water | Room temperature | 1-2 hours | Quantitative | pH ~7-8 optimal |

Analytical and Research Findings

- The purity and identity of the compound are confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry.

- The sulfonate group shows characteristic S=O stretching vibrations in FTIR around 1150-1350 cm⁻¹.

- NMR spectra confirm the presence of dimethylamino groups and aromatic protons consistent with the proposed structure.

- The sodium salt form exhibits improved solubility in aqueous media compared to the free acid, facilitating its use in various applications.

Chemical Reactions Analysis

Types of Reactions

(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride: has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sodium p-((bis(p-(dimethylamino)phenyl)methyl)amino)benzenesulphonate with structurally or functionally related benzenesulphonate derivatives.

Structural and Functional Comparisons

a. Sodium p-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate (CAS 4156-21-2)

- Molecular Formula : C₉H₅Cl₂N₄NaO₃S

- Key Features : Contains a triazine ring with chlorine substituents, enabling reactivity in crosslinking or dye fixation.

- Applications : Likely used as a reactive dye intermediate or textile crosslinker due to the electrophilic triazine group .

- Contrast: The triazine group is electron-withdrawing, contrasting with the electron-donating dimethylamino groups in the target compound.

b. Acid Orange 52 (Sodium 4-[4-(dimethylamino)phenylazo]benzenesulphonate)

- Molecular Formula : C₁₄H₁₄N₃NaO₃S

- Key Features: Azo dye with a dimethylamino-phenyl group; pH-sensitive (red to yellow transition at pH 3.0–4.4).

- Applications : Biological staining, pH indicator, and industrial dye .

- Contrast : The azo linkage in Acid Orange 52 enables colorimetric applications, whereas the target compound’s branched structure lacks an azo group, limiting its use in colorants.

c. Sodium m-[[4-[[p-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate (CAS 67674-28-6)

- Molecular Formula : C₂₆H₂₅N₅O₅S·Na

- Key Features: Bis-azo dye with hydroxyethylamino and naphthyl groups for enhanced solubility and chromogenic properties.

- Applications : Likely used in textiles or specialty dyes .

- Contrast: The hydroxyethyl groups improve water solubility compared to the target compound’s dimethylamino substituents.

d. Phosphonic Diamides with Dimethylamino Groups (e.g., )

- Key Features: Phosphorus-containing compounds with dimethylamino groups exhibit antibacterial activity.

- Applications : Antimicrobial agents .

- Contrast: While sharing dimethylamino substituents, the target compound’s sulfonate group and aromatic system suggest different applications, such as surfactants or drug intermediates.

Comparative Data Table

*Estimated based on structural analogy.

Biological Activity

Sodium p-((bis(p-(dimethylamino)phenyl)methyl)amino)benzenesulphonate, a complex organic compound, is notable for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential applications in research and medicine.

- Molecular Formula : C23H28N3NaO3S

- Molecular Weight : 449.54 g/mol

- CAS Number : 35294-72-5

The compound features a sulfonate group that enhances its solubility in water and biological systems, making it suitable for various biochemical applications. Its unique structure allows for significant interactions with biological molecules, particularly proteins and nucleic acids .

This compound has been shown to interact with various enzymes and proteins, influencing their activity and altering biochemical pathways. Key findings include:

- Enzyme Interactions : The compound can bind to specific enzymes, potentially inhibiting or activating their functions. This binding can occur at active or allosteric sites, leading to alterations in enzyme conformation and activity.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can modulate cellular responses, impacting processes such as proliferation and apoptosis.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve:

- Binding Affinity : The dimethylamino groups enhance interactions with biomolecules, facilitating binding to proteins or nucleic acids. This property is crucial for applications in drug design and development.

- Transport Mechanisms : The compound's transport within cells is vital for its biological effects. It may interact with transporters or binding proteins that aid its movement across cellular membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Enzyme Activity : Research demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways, leading to significant changes in metabolite levels in vitro.

- Cellular Response Modulation : In cell culture studies, this compound was shown to alter gene expression profiles associated with stress responses and apoptosis.

- Potential Therapeutic Applications : Given its ability to interact with biological molecules, there is ongoing research into its potential as a therapeutic agent in treating diseases linked to enzyme dysfunctions.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Binding | Binds to specific enzymes, altering their activity (inhibition/activation). |

| Cellular Signaling | Modulates signaling pathways affecting cell function and metabolism. |

| Gene Expression | Influences gene expression related to stress responses and apoptosis. |

| Transport Mechanism | Interacts with transporters for effective cellular uptake and localization. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium p-((bis(p-(dimethylamino)phenyl)methyl)amino)benzenesulphonate, and how can reaction conditions be optimized?

- Methodology : The synthesis involves diazotization of a primary aromatic amine (e.g., p-aminobenzenesulphonic acid) followed by coupling with a dimethylamino-substituted aromatic compound. Key steps include:

- Temperature control : Maintain diazotization below 5°C to prevent premature decomposition of the diazonium salt .

- pH adjustment : Use buffered acidic conditions (e.g., HCl/NaNO₂) for diazotization and weakly alkaline conditions (pH 8–9) during coupling to stabilize intermediates .

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for amine to nitrite) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?

- UV-Vis spectroscopy : Confirm the azo chromophore via λmax (~500–510 nm), typical for dimethylamino-substituted azobenzenes .

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity and detect byproducts .

- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for benzene rings) and dimethylamino groups (δ 2.8–3.2 ppm) .

Q. What are the primary safety considerations when handling this compound, given its structural similarity to known mutagens?

- PPE : Use nitrile gloves, lab coats, and eye protection due to potential genotoxicity .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.

- Waste disposal : Neutralize acidic/basic waste before disposal and adhere to institutional guidelines for azo compounds .

Advanced Research Questions

Q. How does the compound's azo group influence its photostability, and what methods mitigate degradation in light-exposed experiments?

- Photodegradation mechanism : The azo bond (-N=N-) undergoes cis-trans isomerization and cleavage under UV light, leading to loss of chromophore activity .

- Mitigation strategies :

- Use amber glassware or light-exclusion containers.

- Add antioxidants (e.g., ascorbic acid) to reaction mixtures to scavenge free radicals .

- Monitor degradation kinetics via periodic UV-Vis scans (λmax shifts indicate breakdown) .

Q. What strategies are recommended for analyzing the compound's interactions with biomolecules like proteins or nucleic acids?

- Fluorescence quenching : Measure changes in tryptophan fluorescence of albumin upon binding, using Stern-Volmer plots to calculate binding constants .

- UV-Vis titration : Monitor hypochromic shifts in the azo band (λmax) when interacting with DNA, indicating intercalation or groove binding .

- Circular dichroism (CD) : Detect conformational changes in biomolecules (e.g., α-helix to β-sheet transitions in proteins) .

Q. How can researchers resolve contradictions in solubility data reported for this compound in different solvents?

- Systematic testing : Perform solubility studies in DMSO, water, and ethanol at 25°C and 60°C, using gravimetric analysis.

- Co-solvent systems : For aqueous insolubility, employ water-miscible solvents (e.g., acetone:water 1:4) to enhance dissolution .

- Particle size reduction : Use sonication or ball milling to improve dispersion in polar solvents .

Q. What computational modeling approaches are suitable for predicting the compound's electronic properties and reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution .

- Molecular docking : Simulate binding affinities with target proteins (e.g., serum albumin) using AutoDock Vina .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for azo bond cleavage .

Contradiction Analysis & Methodological Guidance

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Source verification : Cross-reference peer-reviewed studies (e.g., Sabnis, 2008) over non-indexed databases .

- Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., heating rate for melting point determination).

- Impurity profiling : Use HPLC-MS to detect trace contaminants (e.g., unreacted amines) that may alter physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.